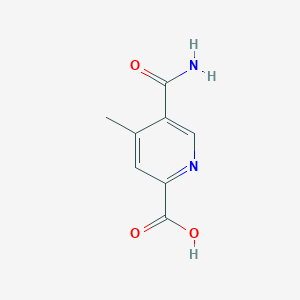

N1-(2-carbamoylbenzofuran-3-yl)-N2-(3-hydroxypropyl)oxalamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

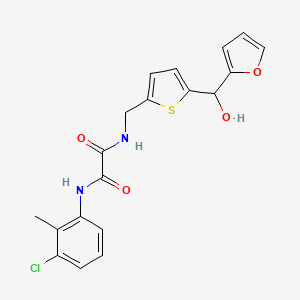

The synthesis of N1-(2-carbamoylbenzofuran-3-yl)-N2-(3-hydroxypropyl)oxalamide, although not directly reported in the provided papers, can be inferred from similar synthetic methods described. In one study, a related acrylamide monomer, N-(2-acetylbenzofuran-3-yl)acrylamide (NABA), was synthesized through a two-step process. Initially, 1-(3-aminobenzofuran-2-yl)ethan-1-one was produced by reacting 1-chloroacetone with 2-hydroxy-benzonitrile under basic conditions. Subsequently, this intermediate was reacted with acryloyl chloride and triethylamine at low temperatures to obtain the NABA monomer . Another paper describes a one-pot synthetic approach to N1-(2-carboxyaryl)-N2-(aryl or H)oxalamides, which could be adapted for the synthesis of this compound by choosing appropriate starting materials and conditions .

Molecular Structure Analysis

The molecular structure and properties of NABA were investigated using quantum chemical calculations of the Density Functional Theory (DFT) method. These theoretical studies were validated by comparing the results with experimental data from FT-IR, 1H NMR, and UV-Vis spectral data. The band gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) indicated that the NABA monomer is chemically active and capable of charge transfer within the molecule. Additionally, molecular electrostatic potential (MEP) maps were used to identify reactive regions of the monomer . Although the exact molecular structure analysis of this compound is not provided, similar techniques could be employed to elucidate its structure.

Chemical Reactions Analysis

The papers do not directly discuss the chemical reactions of this compound. However, the synthesis of related compounds suggests that the compound could participate in reactions typical of acrylamides and oxalamides, such as polymerization or further functionalization reactions. The reactivity of such compounds can often be inferred from their HOMO-LUMO gap and MEP maps, which provide insight into the electron density distribution and potential sites for nucleophilic and electrophilic attacks .

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound are not directly reported in the provided papers. However, the study of NABA provides a precedent for how these properties might be characterized. The spectroscopic investigation of NABA included UV-Vis, FT-IR, and 1H NMR measurements, which are standard techniques for determining the physical and chemical properties of organic compounds. These methods can provide information on the electronic transitions, functional groups, and chemical environment of hydrogen atoms within the molecule . For a comprehensive analysis of this compound, similar spectroscopic techniques would be employed, along with additional methods such as mass spectrometry or X-ray crystallography for a complete characterization.

Propiedades

IUPAC Name |

N'-(2-carbamoyl-1-benzofuran-3-yl)-N-(3-hydroxypropyl)oxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15N3O5/c15-12(19)11-10(8-4-1-2-5-9(8)22-11)17-14(21)13(20)16-6-3-7-18/h1-2,4-5,18H,3,6-7H2,(H2,15,19)(H,16,20)(H,17,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWGYKMKWQXOIJP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=C(O2)C(=O)N)NC(=O)C(=O)NCCCO |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15N3O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(5Z)-3-(2-aminoethyl)-5-{[4-(methylsulfanyl)phenyl]methylidene}-1,3-thiazolidine-2,4-dione hydrochloride](/img/structure/B3003421.png)

![2-{[1-(2-Cyclopropylbenzoyl)piperidin-4-yl]methyl}-6-(pyridin-4-yl)-2,3-dihydropyridazin-3-one](/img/structure/B3003423.png)

![(2,6-dichlorophenyl)methyl N-[(E)-2-phenylethenyl]carbamate](/img/structure/B3003425.png)

![N-(2-ethoxyphenyl)-2-(8-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide](/img/structure/B3003426.png)

![N-(3-acetylphenyl)-2-{[5-(3-methylphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B3003432.png)

![1-(1-(benzo[d][1,3]dioxole-5-carbonyl)piperidin-4-yl)-4-methyl-3-(trifluoromethyl)-1H-1,2,4-triazol-5(4H)-one](/img/structure/B3003434.png)

![Methyl 2-phenyl-2-({[3-(trifluoromethyl)phenyl]sulfonyl}amino)acetate](/img/structure/B3003435.png)

![Dimethyl 3-{2-[4-(4-methoxyphenyl)piperazino]acetyl}-1,3-thiazolane-2,4-dicarboxylate](/img/structure/B3003436.png)

![4-(2,3-dihydrobenzo[b][1,4]dioxine-6-carbonyl)-1-(3-(dimethylamino)propyl)-5-(4-fluorophenyl)-3-hydroxy-1H-pyrrol-2(5H)-one](/img/structure/B3003437.png)

![3-(1,3-benzothiazol-2-yl)-7-hydroxy-8-[(4-methylpiperazin-1-yl)methyl]-4H-chromen-4-one](/img/structure/B3003440.png)